molecular formula C14H13FN2OS B2931379 N-[1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethyl]prop-2-enamide CAS No. 2305560-72-7

N-[1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethyl]prop-2-enamide

Cat. No.: B2931379
CAS No.: 2305560-72-7
M. Wt: 276.33
InChI Key: FNZPFWJCDOAPML-UHFFFAOYSA-N
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Description

N-[1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethyl]prop-2-enamide is an organic compound featuring a thiazole ring substituted with a fluorophenyl group, ethyl chain, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Thiazole Synthesis: : The compound synthesis starts with the formation of the thiazole ring. Typically, a thioamide and an alpha-bromo ketone undergo cyclization to form the thiazole core.

  • Fluorophenyl Substitution: : Next, the thiazole ring is substituted with a 2-fluorophenyl group. This step typically involves a nucleophilic aromatic substitution reaction.

  • Final Assembly: : The final step is the attachment of the ethyl and prop-2-enamide groups. This might involve coupling reactions such as amide bond formation using reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

  • Batch Synthesis: : The compound can be synthesized in batches using standard organic synthesis techniques, ensuring purity and yield.

  • Flow Chemistry: : For industrial-scale production, flow chemistry might be utilized to optimize the reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation, particularly at the prop-2-enamide moiety, forming a variety of oxidized products.

  • Reduction: : Reduction reactions may involve the thiazole ring or the prop-2-enamide group.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can occur at the fluorophenyl group.

Common Reagents and Conditions

  • Oxidizing Agents: : KMnO4, CrO3, or H2O2 for oxidation reactions.

  • Reducing Agents: : NaBH4 or LiAlH4 for reduction processes.

  • Substitution Conditions: : Bases like NaH or KOH, and catalysts such as Pd/C for substitution reactions.

Major Products

  • Oxidized Products: : Depending on the reaction conditions, oxidation can yield aldehydes, ketones, or carboxylic acids.

  • Reduced Products: : Reduction may result in alcohols or amines.

  • Substituted Derivatives: : Various functional groups can be introduced to the fluorophenyl ring.

Scientific Research Applications

Chemistry

  • Synthesis of Complex Molecules: : Used as an intermediate in the synthesis of more complex chemical structures.

Biology

  • Biological Probes: : Employed in biological assays to understand molecular interactions and pathways.

Medicine

    Industry

    • Material Science: : May be used in the creation of novel materials with unique properties.

    Mechanism of Action

    The compound exerts its effects primarily through interaction with molecular targets within biological systems. The thiazole ring, in particular, can interact with enzymes and proteins, modulating their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions or hydrogen bonding, while the prop-2-enamide moiety can participate in covalent bonding with biological targets.

    Comparison with Similar Compounds

    Similar Compounds

    • N-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]prop-2-enamide

    • N-[1-[2-(Phenyl)-1,3-thiazol-4-yl]ethyl]prop-2-enamide

    Uniqueness

    N-[1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethyl]prop-2-enamide stands out due to the specific substitution pattern on the thiazole ring, which confers unique electronic and steric properties, enhancing its potential efficacy and versatility in various applications.

    Properties

    IUPAC Name

    N-[1-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]ethyl]prop-2-enamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H13FN2OS/c1-3-13(18)16-9(2)12-8-19-14(17-12)10-6-4-5-7-11(10)15/h3-9H,1H2,2H3,(H,16,18)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FNZPFWJCDOAPML-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C1=CSC(=N1)C2=CC=CC=C2F)NC(=O)C=C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H13FN2OS
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    276.33 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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